molecular formula C11H17N3OS B6038757 2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one

Cat. No.: B6038757
M. Wt: 239.34 g/mol
InChI Key: XVAYEVXQHZSCBW-UHFFFAOYSA-N
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Description

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a thiolan-3-ylamino group and a methyl group

Properties

IUPAC Name

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-8-13-9(6-11(15)14-8)2-4-12-10-3-5-16-7-10/h6,10,12H,2-5,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYEVXQHZSCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCNC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one typically involves the reaction of a pyrimidine derivative with a thiolan-3-ylamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The thiolan-3-ylamino group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Thiolan-3-ylamino)ethoxy]ethanol
  • 4-hydroxy-2-quinolones
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Uniqueness

2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the thiolan-3-ylamino group enhances its potential for hydrogen bonding and other interactions, making it a valuable compound for various applications.

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